

Synthesis and Characterization of Boc-D-Asp(OcHex)-OH: A Technical Guide

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Compound of Interest

Compound Name: *Boc-d-asp(ochex)-oh*

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This in-depth technical guide details the synthesis and characterization of N-tert-butoxycarbonyl-D-aspartic acid β -cyclohexyl ester, commonly referred to as **Boc-D-Asp(OcHex)-OH**. This valuable building block is frequently employed in solid-phase peptide synthesis (SPPS) to introduce a D-aspartic acid residue while minimizing the risk of aspartimide formation, a common side reaction.^{[1][2]}

Physicochemical Properties

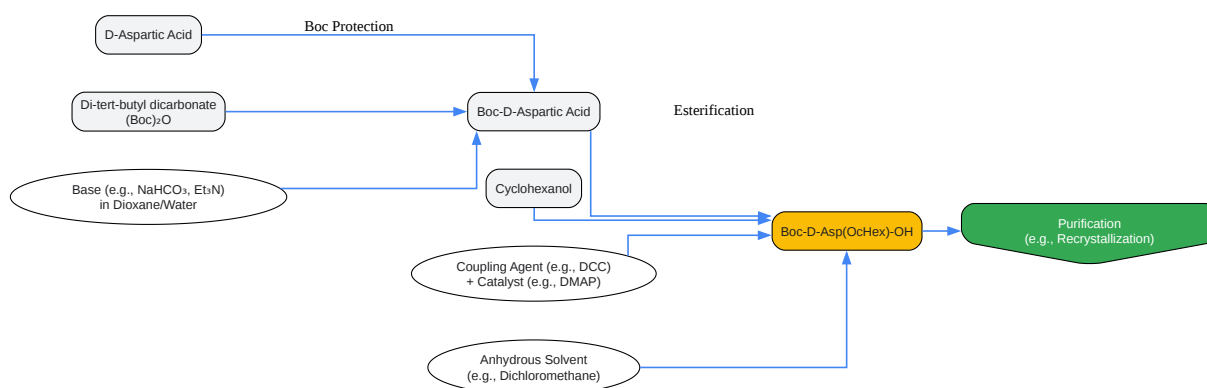
A summary of the key physicochemical properties of **Boc-D-Asp(OcHex)-OH** is presented in the table below.

Property	Value	Reference
Chemical Formula	C ₁₅ H ₂₅ NO ₆	[3][4]
Molecular Weight	315.36 g/mol	[3][5]
CAS Number	112898-18-7	[4][5]
Appearance	White to off-white powder	[1]
Melting Point	93-95 °C	[1]
Optical Rotation (α) ²⁵ /D	+5.0 to +7.0° (c=2 in Acetic Acid)	[1]
Purity	≥98% (TLC)	[1]

Synthesis

The synthesis of **Boc-D-Asp(OcHex)-OH** involves two primary steps: the protection of the amino group of D-aspartic acid with a tert-butyloxycarbonyl (Boc) group, followed by the selective esterification of the β-carboxylic acid with cyclohexanol.

Synthesis Workflow



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Caption: General workflow for the synthesis of **Boc-D-Asp(OcHex)-OH**.

Experimental Protocol: Synthesis of Boc-D-Aspartic Acid

- **Dissolution:** D-aspartic acid is dissolved in an aqueous solution of a suitable base, such as sodium bicarbonate or triethylamine, mixed with an organic solvent like dioxane to facilitate the reaction.
- **Boc Protection:** Di-tert-butyl dicarbonate (Boc)₂O is added to the solution. The reaction mixture is stirred at room temperature for a specified period to allow for the complete protection of the α-amino group.

- **Work-up:** The reaction mixture is then acidified, typically with a mild acid like citric acid, and the product, Boc-D-aspartic acid, is extracted using an organic solvent. The organic layer is washed and dried to yield the crude product.

Experimental Protocol: Esterification with Cyclohexanol

- **Reaction Setup:** Boc-D-aspartic acid is dissolved in an anhydrous aprotic solvent, such as dichloromethane (DCM).
- **Addition of Reagents:** Cyclohexanol, a coupling agent like dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added to the solution.
- **Reaction:** The mixture is stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- **Purification:** The dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then washed, dried, and the solvent is evaporated. The crude product is purified by recrystallization to yield pure **Boc-D-Asp(OcHex)-OH**.

Characterization

The structure and purity of the synthesized **Boc-D-Asp(OcHex)-OH** are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for **Boc-D-Asp(OcHex)-OH** are not readily available in the public domain, the expected chemical shifts can be predicted based on the analysis of similar structures.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the cyclohexyl ring protons (a series of multiplets between 1.2 and 1.9 ppm, with the proton attached to the ester oxygen appearing further downfield around 4.8 ppm), the α -proton of the aspartic acid backbone (a multiplet around 4.5 ppm), and the β -protons (two multiplets around 2.8 ppm). The NH proton of the Boc group would likely appear as a doublet around 5.5 ppm.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons of the Boc group and the two carboxylic acid groups, the quaternary carbon and methyl carbons of the Boc group, the carbons of the cyclohexyl ring, and the α and β carbons of the aspartic acid moiety.

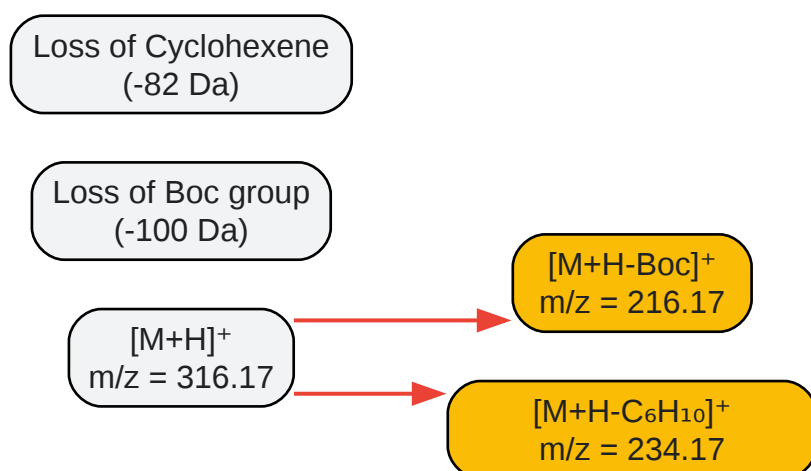
Expected ¹³C NMR Chemical Shift Ranges:

Carbon Atom	Expected Chemical Shift (ppm)
Carbonyl (Boc)	~155
Carbonyl (α-COOH)	~173
Carbonyl (β-COO-chex)	~171
C(CH ₃) ₃ (Boc)	~80
C(CH ₃) ₃ (Boc)	~28
Cyclohexyl (CH-O)	~75
Cyclohexyl (CH ₂)	23-32
Aspartic Acid (α-CH)	~51
Aspartic Acid (β-CH ₂)	~37

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would be expected to show the molecular ion peak [M+H]⁺ at m/z 316.17, corresponding to the protonated molecule. Fragmentation patterns would likely involve the loss of the Boc group (100 Da) or the cyclohexyl group (83 Da).

Expected Mass Spectrometry Fragmentation:



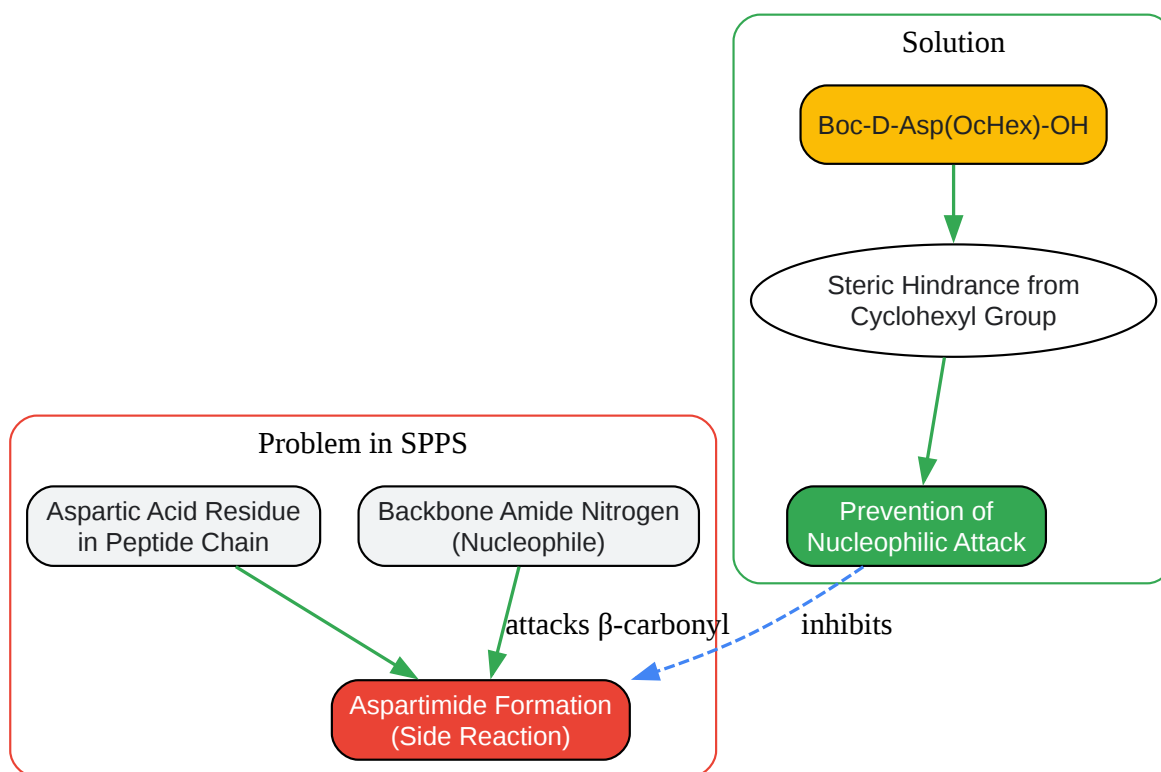
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Caption: Predicted major fragmentation pathways for **Boc-D-Asp(OcHex)-OH** in ESI-MS.

Application in Peptide Synthesis

The primary application of **Boc-D-Asp(OcHex)-OH** is in Boc-chemistry solid-phase peptide synthesis (SPPS). The cyclohexyl ester is a stable protecting group for the β -carboxyl function of aspartic acid. Its bulkiness sterically hinders the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl, which is the initial step of aspartimide formation. This side reaction is particularly problematic in sequences containing Asp-Gly, Asp-Ser, and Asp-His motifs. The use of **Boc-D-Asp(OcHex)-OH** significantly reduces the occurrence of this unwanted side reaction, leading to higher purity of the target peptide.

Logical Relationship in Aspartimide Formation Prevention



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Caption: Role of **Boc-D-Asp(OcHex)-OH** in preventing aspartimide formation.

Conclusion

Boc-D-Asp(OcHex)-OH is a crucial reagent for the synthesis of peptides containing D-aspartic acid, particularly when aiming for high purity and avoiding problematic side reactions. Its synthesis is straightforward, and its protective group strategy is highly effective. The characterization data, though not widely published in detail, can be reliably predicted, confirming its structure and purity for use in demanding synthetic applications. This guide provides a comprehensive overview for researchers and professionals working in the field of peptide chemistry and drug development.

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